Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid
Executive Summary
[(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid (CAS: 1015558-63-0) is a highly versatile, fluorinated building block utilized in advanced medicinal chemistry and drug discovery[1]. Featuring a unique combination of a stereoelectronically demanding 3-fluoro-4-methoxyphenyl ring and a highly acidic sulfonylacetic acid moiety, this compound serves as a critical intermediate for synthesizing sulfonamides, sulfones, and active methylene compounds[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. This whitepaper provides a rigorous analysis of the compound's physicochemical properties, structural logic, and field-proven, self-validating experimental protocols for its integration into drug development pipelines.
Physicochemical Data & Structural Logic
Understanding the baseline physical and chemical parameters of[(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid is essential for predicting its behavior in both synthetic reactions and biological systems. The molecular formula is C9H9FO5S, corresponding to a molecular weight of 248.23 g/mol [3].
| Property | Value | Causality / Significance |
| CAS Number | 1015558-63-0 | Unique identifier for procurement, inventory, and literature tracking[1]. |
| Molecular Weight | 248.23 g/mol | Determines precise stoichiometric equivalents in sensitive coupling reactions[3]. |
| Molecular Formula | C9H9FO5S | Defines the elemental composition and isotopic distribution[2]. |
| Hydrogen Bond Donors | 1 | The carboxylic acid (-COOH) proton is highly labile and available for salt formation. |
| Hydrogen Bond Acceptors | 5 | Oxygen atoms from the methoxy, sulfonyl, and carboxyl groups dictate target binding. |
| Predicted pKa | ~2.5 - 2.8 | The strongly electron-withdrawing adjacent sulfonyl group significantly lowers the pKa compared to standard acetic acid (4.76), increasing reactivity. |
| Purity Standard | ≥95% | Minimum commercial threshold required to prevent side reactions in downstream amidation[4]. |
Mechanistic Insights: Structure-Activity Relationship (SAR) Logic
The utility of this compound stems from the precise arrangement of its functional groups. The logic behind its structural design and how each moiety influences its chemical behavior is mapped below.
Diagram 1: SAR logic mapping the functional groups to their physicochemical effects.
-
The 3-Fluoro Substituent: The introduction of fluorine adjacent to the methoxy group serves a dual purpose. Sterically, it mimics hydrogen, but electronically, its high electronegativity alters the electron density of the aromatic ring, protecting the core from oxidative metabolism (e.g., by CYP450 enzymes) while fine-tuning lipophilicity.
-
The Sulfonylacetic Acid Core: The sulfonyl group ( −SO2− ) acts as a powerful electron-withdrawing group (EWG). This withdrawal effect propagates through the adjacent methylene ( −CH2− ) carbon, rendering the methylene protons highly acidic (creating an "active methylene"). Furthermore, it drastically increases the acidity of the carboxylic acid, making it highly reactive for esterification or amidation.
Experimental Workflows: Synthesis & Derivatization
To ensure scientific integrity, the following protocols are designed as self-validating systems , where the causality of each step is explicitly defined to guarantee reproducibility.
Protocol 1: Synthesis via S-Alkylation
The most robust method for generating arylsulfonylacetic acids is the selective S-alkylation of an arylsulfinate salt with sodium chloroacetate.
Diagram 2: Step-by-step synthetic workflow for [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid.
Step-by-Step Methodology:
-
Preparation of the Sulfinate: Suspend 3-fluoro-4-methoxybenzenesulfonyl chloride (1.0 eq) in water. Add sodium sulfite ( Na2SO3 , 2.0 eq) and sodium bicarbonate ( NaHCO3 , 2.0 eq).
-
Causality: Na2SO3 safely reduces the sulfonyl chloride to the sulfinate salt. NaHCO3 acts as a buffer to neutralize the generated HCl, preventing the acidic decomposition of the delicate sulfinate intermediate.
-
-
S-Alkylation: To the resulting aqueous solution of sodium 3-fluoro-4-methoxybenzenesulfinate, add sodium chloroacetate (1.2 eq). Heat the mixture to 80°C for 4 hours.
-
Causality: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the "soft" sulfinate sulfur atom selectively attacks the "soft" carbon of the chloroacetate via an SN2 mechanism, completely avoiding unwanted O-alkylation. Heating provides the necessary activation energy for the displacement.
-
-
Self-Validating Workup (Precipitation): Cool the reaction to 0–5°C. Slowly add 6M HCl dropwise until the pH reaches 1.5.
-
Causality & Validation: The product exists as a highly soluble sodium salt at neutral/basic pH. Acidification protonates the carboxylate. Because the neutral [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid is highly polar but lacks a permanent charge, its aqueous solubility drops drastically. It will spontaneously precipitate out of the solution as a white solid. This phase change is a self-validating visual indicator of success and acts as a primary purification step, leaving unreacted inorganic salts in the aqueous filtrate.
-
-
Isolation: Filter the precipitate, wash with ice-cold water, and dry under a high vacuum to yield the product with ≥95% purity[4].
Protocol 2: Downstream Derivatization (Amide Coupling)
Sulfonylacetic acids are notoriously difficult to couple with amines due to their propensity to undergo thermal decarboxylation (loss of CO2 ). This protocol utilizes HATU to outcompete the degradation pathway.
Step-by-Step Methodology:
-
Activation: Dissolve [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid (1.0 eq) in anhydrous DMF at 0°C. Add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Causality: HATU rapidly forms a highly reactive OAt ester at low temperatures. This rapid activation outpaces the competing decarboxylation reaction, which is a common failure mode for sulfonylacetic acids. DIPEA is a non-nucleophilic base that deprotonates the acid without attacking the active ester.
-
-
Coupling: Add the desired primary amine (1.1 eq) to the mixture and allow it to warm to room temperature over 2 hours.
-
Validation: The reaction mixture typically turns a distinct yellow upon the addition of HATU, indicating the successful formation of the active uronium species.
-
-
Quench and Extract: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 , and brine.
-
Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes any unreacted starting acid and the HOAt byproduct, ensuring a clean organic layer.
-
Analytical Validation Standards
To ensure trustworthiness, any synthesized or procured batch of [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid must be validated analytically before downstream use:
-
LC-MS: Must display a clear [M−H]− peak at m/z 247.2 in negative electrospray ionization (ESI) mode, corresponding to the deprotonated molecular weight of 248.23 g/mol [3].
-
1H-NMR (DMSO-d6): The active methylene protons ( −SO2−CH2−COOH ) will appear as a distinct, heavily deshielded singlet (typically around 4.2 - 4.5 ppm) due to the combined electron-withdrawing effects of the sulfonyl and carboxyl groups.
References
- Title: [(3-Fluoro-4-methoxyphenyl)
- Title:[(3-Fluoro-4-methoxyphenyl)
- Source: apolloscientific.co.
- Title: 2-((3-Fluoro-4-methoxyphenyl)sulfonyl)
